5-Bromo-6-(cyclopentyloxy)nicotinic acid

Catalog No.
S3392621
CAS No.
1493777-43-7
M.F
C11H12BrNO3
M. Wt
286.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-(cyclopentyloxy)nicotinic acid

CAS Number

1493777-43-7

Product Name

5-Bromo-6-(cyclopentyloxy)nicotinic acid

IUPAC Name

5-bromo-6-cyclopentyloxypyridine-3-carboxylic acid

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

InChI

InChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)6-13-10(9)16-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15)

InChI Key

UJYOHDICWFJBGU-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br

Structural Similarity

One approach to potentially understand its possible applications is to consider its structural similarity to other nicotinic acid derivatives. Nicotinic acid, also known as vitamin B3, plays various roles in cellular metabolism. Derivatives of nicotinic acid, including halogenated (containing halogens like bromine) and alkoxy (containing an alkoxy group like cyclopentyloxy) groups, have been explored for their potential in various therapeutic areas.

Examples of Related Research

For instance, some halogenated nicotinic acid derivatives have been investigated for their potential anti-inflammatory and analgesic properties [, ]. Additionally, some alkoxy-substituted nicotinic acid derivatives have been explored for their potential as anticonvulsant agents [].

5-Bromo-6-(cyclopentyloxy)nicotinic acid is a chemical compound with the molecular formula C11_{11}H12_{12}BrNO3_{3} and a molecular weight of approximately 286.1219 g/mol. It is characterized by the presence of a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the nicotinic acid structure. This compound belongs to the class of pyridinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry .

The chemical reactivity of 5-Bromo-6-(cyclopentyloxy)nicotinic acid can be attributed to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification or amidation reactions. Additionally, the pyridine ring can engage in electrophilic aromatic substitution under suitable conditions.

Key reactions include:

  • Nucleophilic substitution: The bromine can be replaced by various nucleophiles.
  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.

5-Bromo-6-(cyclopentyloxy)nicotinic acid has demonstrated potential biological activities, particularly in the realm of pharmacology. Compounds derived from nicotinic acid are known for their effects on lipid metabolism, including lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels, which are critical for cardiovascular health . Furthermore, derivatives of nicotinic acid have been studied for their roles in neuroprotection and as anti-inflammatory agents.

Synthesis of 5-Bromo-6-(cyclopentyloxy)nicotinic acid typically involves:

  • Bromination: The introduction of the bromine atom at the 5-position can be achieved through electrophilic bromination of nicotinic acid.
  • Alkylation: The cyclopentyloxy group is introduced via alkylation reactions, often using cyclopentanol or its derivatives in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

The applications of 5-Bromo-6-(cyclopentyloxy)nicotinic acid span various fields:

  • Pharmaceuticals: As a potential therapeutic agent for cardiovascular diseases and metabolic disorders.
  • Research: Used in studies related to nicotinic receptors and their physiological effects.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other bioactive compounds.

Interaction studies involving 5-Bromo-6-(cyclopentyloxy)nicotinic acid often focus on its binding affinity to nicotinic acetylcholine receptors (nAChRs). These studies are crucial for understanding its potential as a modulator of neurotransmission and its implications in treating neurodegenerative diseases. Additionally, investigations into its interactions with lipid metabolism pathways provide insights into its therapeutic benefits.

Several compounds share structural similarities with 5-Bromo-6-(cyclopentyloxy)nicotinic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Features
5-Bromo-6-(cyclohexyloxy)nicotinic acidC12_{12}H14_{14}BrNO3_{3}Similar structure with cyclohexyloxy group
5-Bromo-6-(cyclopropylmethoxy)nicotinic acidC10_{10}H10_{10}BrNO3_{3}Contains cyclopropyl group; different biological activity
Nicotinic acidC6_{6}H6_{6}N2_{2}O2_{2}Parent compound; known for lipid-modulating effects

Uniqueness

The uniqueness of 5-Bromo-6-(cyclopentyloxy)nicotinic acid lies in its specific substitution pattern, which may enhance its selectivity and efficacy towards certain biological targets compared to other derivatives. Its distinct cyclopentyloxy moiety may also influence its pharmacokinetic properties, making it a candidate for further research in drug development.

XLogP3

2.6

Dates

Modify: 2023-08-19

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